molecular formula C10H11NO B1340702 1-Isocyanato-3-(propan-2-yl)benzene CAS No. 55304-09-1

1-Isocyanato-3-(propan-2-yl)benzene

Cat. No.: B1340702
CAS No.: 55304-09-1
M. Wt: 161.2 g/mol
InChI Key: IVLLJZFRQMSRRX-UHFFFAOYSA-N
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Description

1-Isocyanato-3-(propan-2-yl)benzene is an organic compound with the molecular formula C10H11NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring substituted with a propan-2-yl group. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-(propan-2-yl)benzene can be synthesized through the reaction of 3-(propan-2-yl)aniline with phosgene (COCl2) under controlled conditions. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and safe handling of phosgene. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-3-(propan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Isocyanato-3-(propan-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isocyanato-3-(propan-2-yl)benzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The benzene ring’s substituents can influence the reactivity and selectivity of these reactions by altering the electronic properties of the molecule .

Comparison with Similar Compounds

  • 1-Isocyanato-2-(propan-2-yl)benzene
  • 1-Isocyanato-4-(propan-2-yl)benzene
  • 1-Isocyanato-3-(methyl)benzene

Uniqueness: 1-Isocyanato-3-(propan-2-yl)benzene is unique due to the specific positioning of the isocyanate and propan-2-yl groups on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes, making it distinct from other isocyanato-substituted benzenes .

Properties

IUPAC Name

1-isocyanato-3-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8(2)9-4-3-5-10(6-9)11-7-12/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLLJZFRQMSRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566052
Record name 1-Isocyanato-3-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55304-09-1
Record name 1-Isocyanato-3-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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